[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate
Description
[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a piperidine sulfonyl group with a phenylprop-2-enoate moiety, making it a subject of interest in various chemical and biological studies.
Properties
IUPAC Name |
[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c24-21(17-28-22(25)14-9-18-7-3-1-4-8-18)19-10-12-20(13-11-19)29(26,27)23-15-5-2-6-16-23/h1,3-4,7-14H,2,5-6,15-17H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDTOZKTWWRKZ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)COC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)COC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process:
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Formation of the Piperidine Sulfonyl Intermediate: : The initial step involves the sulfonylation of piperidine. Piperidine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine to form the piperidine sulfonyl intermediate.
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Esterification: : The next step involves the esterification of the sulfonyl intermediate with (E)-3-phenylprop-2-enoic acid. This reaction is typically carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
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Oxidation: : The final step involves the oxidation of the ester to introduce the oxo group. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride (NaBH4).
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Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Products: Compounds with various substituents replacing the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
The compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which [2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the phenylprop-2-enoate moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-oxo-2-(4-morpholin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate: Similar structure with a morpholine ring instead of piperidine.
[2-oxo-2-(4-piperazin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate: Contains a piperazine ring instead of piperidine.
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate: Features a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of [2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The piperidine sulfonyl group provides a balance of hydrophilicity and hydrophobicity, enhancing its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
